molecular formula C10H10BrF3 B176860 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene CAS No. 129254-76-8

1-(3-Bromopropyl)-3-(trifluoromethyl)benzene

Cat. No.: B176860
CAS No.: 129254-76-8
M. Wt: 267.08 g/mol
InChI Key: IQLGEKQZDZVBKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromopropyl)-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of a bromopropyl group and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene typically involves the bromination of 3-(trifluoromethyl)benzene followed by a nucleophilic substitution reaction. One common method includes the following steps:

    Bromination: 3-(trifluoromethyl)benzene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position.

    Nucleophilic Substitution: The brominated intermediate is then reacted with propyl magnesium bromide (Grignard reagent) to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropyl)-3-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products

    Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of alcohols, ketones, or carboxylic acids.

    Reduction: Formation of difluoromethyl or monofluoromethyl derivatives.

Scientific Research Applications

1-(3-Bromopropyl)-3-(trifluoromethyl)benzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Incorporated into polymers to impart specific properties such as hydrophobicity or thermal stability.

    Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.

    Biological Studies: Used in the study of enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene depends on the specific reaction or application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In biological systems, the trifluoromethyl group can interact with proteins and enzymes, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Bromopropyl)benzene: Lacks the trifluoromethyl group, resulting in different reactivity and applications.

    3-(Trifluoromethyl)benzene: Lacks the bromopropyl group, limiting its use in substitution reactions.

    1-(3-Chloropropyl)-3-(trifluoromethyl)benzene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity.

Uniqueness

1-(3-Bromopropyl)-3-(trifluoromethyl)benzene is unique due to the presence of both bromopropyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound in scientific research and industrial processes.

Properties

IUPAC Name

1-(3-bromopropyl)-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF3/c11-6-2-4-8-3-1-5-9(7-8)10(12,13)14/h1,3,5,7H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQLGEKQZDZVBKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Compound 12-1 (9.00 g) was dissolved in methylene chloride (80 ml), triphenylphosphine (12.8 g) and N-bromosuccinimide (8.63 g) were added under ice-cooling, and the mixture was stirred under ice-cooling for 1 hr, and further at room temperature for 3 hr. The reaction mixture was washed with water and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. Diethyl ether (200 ml) was added, and the precipitated triphenylphosphine oxide was filtered off. The concentrate of the filtrate was purified by silica gel column chromatography (hexane alone) to give the object product (8.59 g) as a colorless oil.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step Two
Quantity
8.63 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene
Reactant of Route 2
Reactant of Route 2
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene
Reactant of Route 3
Reactant of Route 3
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene
Reactant of Route 4
Reactant of Route 4
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene
Reactant of Route 5
Reactant of Route 5
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene
Reactant of Route 6
Reactant of Route 6
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.